2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol
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Overview
Description
2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 2,4,6-trimethylphenyl substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,6-trimethylbenzaldehyde or 2,4,6-trimethylacetophenone.
Reduction: Formation of 2,4,6-trimethylphenylethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-methylphenyl)ethan-1-ol
- 2-Amino-1-(2-methoxyphenyl)ethan-1-ol
- 2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol
Uniqueness
2-Amino-1-(2,4,6-trimethylphenyl)ethan-1-ol is unique due to the presence of three methyl groups on the phenyl ring, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-amino-1-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10,13H,6,12H2,1-3H3 |
InChI Key |
IGSDYLMUKZBXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CN)O)C |
Origin of Product |
United States |
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